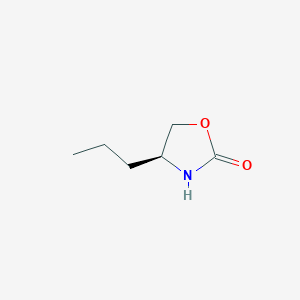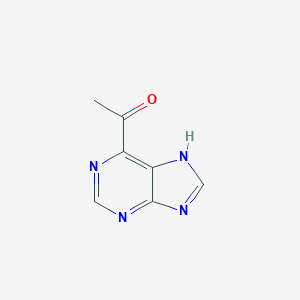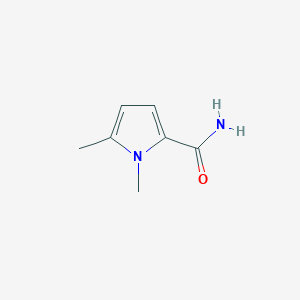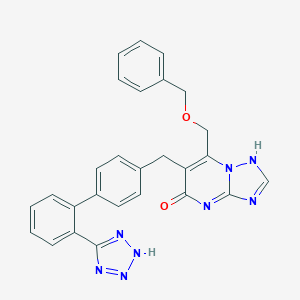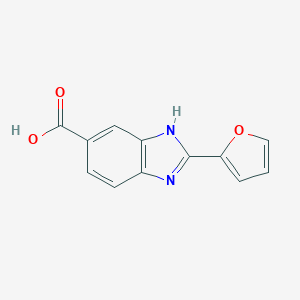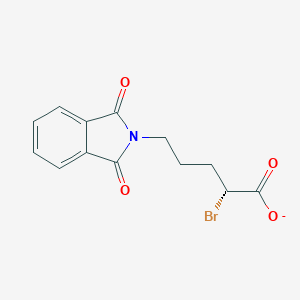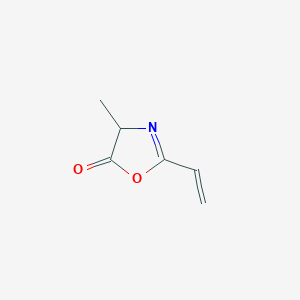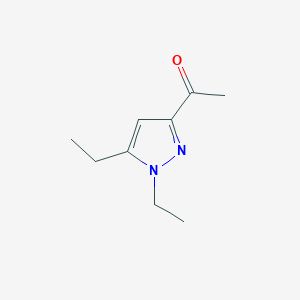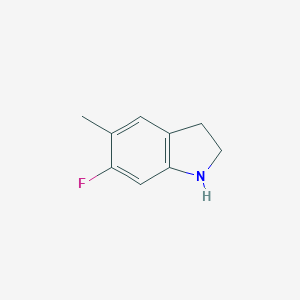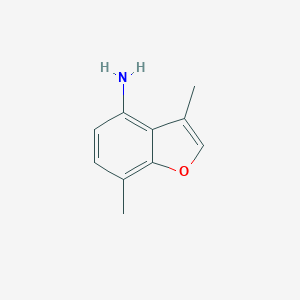
3,7-Dimethylbenzofuran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylbenzofuran-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications. This compound is also known as DMBAF and has a molecular formula of C10H11NO. The aim of
Wirkmechanismus
The mechanism of action of DMBAF is not fully understood yet. However, it has been suggested that DMBAF can act as a charge transport material due to its high electron affinity. DMBAF can also form hydrogen bonds with other molecules, which can affect its electronic properties.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of DMBAF. However, it has been reported that DMBAF can cause DNA damage in human cells, which suggests that it may have potential carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMBAF in lab experiments are its high purity and excellent thermal stability. However, the limitations of using DMBAF are its potential carcinogenic properties and limited information available on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of DMBAF. One of the most significant future directions is to study its potential use in organic electronic devices further. DMBAF can be used as a hole-transporting material in OLEDs and as a donor material in OPVs. Further research can be conducted to optimize the performance of these devices using DMBAF. Another future direction is to study the potential health effects of DMBAF further. More research is required to understand the biochemical and physiological effects of DMBAF and to determine its potential carcinogenic properties conclusively.
Conclusion:
In conclusion, DMBAF is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications. DMBAF can be synthesized by the reaction of 3,7-dimethylbenzofuran with ammonia in the presence of a catalyst. DMBAF has been studied for its potential use in organic electronic devices and as a donor material in OPVs. The mechanism of action of DMBAF is not fully understood yet, and there is limited information available on its biochemical and physiological effects. The advantages of using DMBAF in lab experiments are its high purity and excellent thermal stability, while the limitations are its potential carcinogenic properties and limited information available on its biochemical and physiological effects. There are several future directions for the study of DMBAF, including further research on its potential use in organic electronic devices and its potential health effects.
Synthesemethoden
DMBAF can be synthesized by the reaction of 3,7-dimethylbenzofuran with ammonia in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 100°C. The yield of DMBAF obtained from this method is high, and the purity of the compound is also excellent.
Wissenschaftliche Forschungsanwendungen
DMBAF has been studied for its potential use in various scientific research applications. One of the most significant applications of DMBAF is in the field of organic electronic devices. DMBAF can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and high glass transition temperature. DMBAF has also been studied for its potential use in organic photovoltaics (OPVs) as a donor material due to its high electron affinity and low bandgap.
Eigenschaften
CAS-Nummer |
187268-00-4 |
|---|---|
Produktname |
3,7-Dimethylbenzofuran-4-amine |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
3,7-dimethyl-1-benzofuran-4-amine |
InChI |
InChI=1S/C10H11NO/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5H,11H2,1-2H3 |
InChI-Schlüssel |
OFMHUMITFWYUJU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N)C(=CO2)C |
Kanonische SMILES |
CC1=C2C(=C(C=C1)N)C(=CO2)C |
Synonyme |
4-Benzofuranamine, 3,7-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



